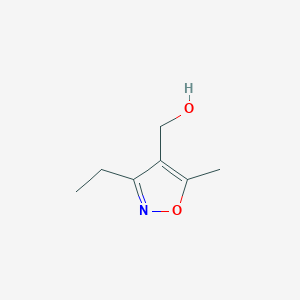
Berlafenone, (R)-
Descripción general
Descripción
Berlafenone, (R)-, is a synthetic compound that has been widely studied for its potential use in laboratory experiments and scientific research. It is a member of the berlafenone family, which includes several compounds with similar structures and properties. Berlafenone, (R)-, is a chiral compound, meaning that it can exist in two different forms, and it is known to have a variety of biochemical and physiological effects when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Berlafenone, (R)-, has been studied extensively for its potential use in laboratory experiments and scientific research. It has been used in studies of enzyme kinetics, protein structure and function, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as the biochemical and physiological effects of diseases and other conditions.
Mecanismo De Acción
Berlafenone, (R)-, acts as an inhibitor of phosphatidylinositol-3-kinase (PI3K), which is an enzyme involved in cell signaling pathways. It binds to the active site of the enzyme, blocking its activity and preventing it from phosphorylating its substrates. This inhibition of PI3K activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Berlafenone, (R)-, has been shown to have a variety of biochemical and physiological effects when used in laboratory experiments. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation, reduce oxidative stress, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Berlafenone, (R)-, has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of selectivity for its target enzyme. It is also relatively stable and can be stored for long periods of time. However, it has a number of limitations as well. It is not very soluble in aqueous solutions, and it can be toxic at high concentrations. It can also be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for berlafenone, (R)-. It could be further studied to determine its potential as a therapeutic agent, or it could be used to study the effects of other compounds on cell signaling pathways. It could also be used to study the effects of diseases or other conditions on the body, or to develop new drugs or treatments. Additionally, it could be used to study the effects of environmental factors, such as air pollution, on biochemical and physiological processes. Finally, it could be used to study the effects of aging on biochemical and physiological processes, or to develop new therapies for age-related diseases and conditions.
Métodos De Síntesis
Berlafenone, (R)-, is synthesized from a variety of starting materials, including (S)-4-chloro-2-methylbut-2-enoic acid, (S)-2-methylbut-2-enoic acid, and (S)-2-methylbut-2-enoic acid ethyl ester. The reaction involves the use of a Grignard reagent, which is a type of organometallic compound, and a catalytic amount of a strong base. The reaction is conducted at room temperature, and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
(2R)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPVKNFKBKJCE-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394906-83-2 | |
| Record name | Berlafenone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394906832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERLAFENONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI0GI3B15S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)
![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)
![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)

![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)
![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)


![(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6612545.png)

![Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-](/img/structure/B6612555.png)
![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)